molecular formula C16H23NO2 · HCl B1164226 (±)-threo-Propylphenidate (hydrochloride)

(±)-threo-Propylphenidate (hydrochloride)

Cat. No. B1164226
M. Wt: 297.8
InChI Key: MWNJGZNPSNSPIL-CTHHTMFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(±)-threo-propylphenidate (hydrochloride) is an analytical reference standard that is structurally categorized as a phenethylamine. It is closely related to methylphenidate but with the methyl ester replaced by a propyl ester. This product is intended for forensic and research uses.

Scientific Research Applications

1. Synthesis and Preparation

  • An efficient method for large-scale preparation of (±)-threo-methylphenidate hydrochloride, a closely related compound to propylphenidate, was developed, involving resolution with O, O′-dibenzoyl- d -(+)-tartaric acid in the presence of 4-methylmorpholine (Prashad et al., 1999).

2. Analytical Methods

  • Capillary electrophoresis with head-column field-amplified sample injection was used for analysis of threo-methylphenidate enantiomers in oral fluid, demonstrating the method's efficiency and reproducibility (Theurillat & Thormann, 2014).

3. Pharmacological Evaluations

  • Continuous-flow strategies for the diastereoselective preparation of threo-methylphenidate hydrochloride, another closely related compound, were assessed. These strategies included both intermolecular and intramolecular approaches, showcasing innovative techniques in pharmaceutical synthesis (Gérardy et al., 2017).

4. Clinical Applications

  • A study focused on the enantioseparation of (±)-threo-methylphenidate in human plasma, establishing a method with high sensitivity and accuracy for therapeutic monitoring in clinical applications (Lee et al., 2012).

5. Comparative Studies

  • A comparative pharmacodynamics study investigated the plasma concentrations of d-threo-methylphenidate hydrochloride after single doses in children with attention deficit hyperactivity disorder, exploring the drug's efficacy and safety profile (Quinn et al., 2004).

properties

Molecular Formula

C16H23NO2 · HCl

Molecular Weight

297.8

InChI

InChI=1S/C16H23NO2.ClH/c1-2-12-19-16(18)15(13-8-4-3-5-9-13)14-10-6-7-11-17-14;/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3;1H/t14-,15-;/m1./s1

InChI Key

MWNJGZNPSNSPIL-CTHHTMFSSA-N

SMILES

O=C(OCCC)[C@H](C1=CC=CC=C1)[C@@]2([H])CCCCN2.Cl

synonyms

(R,​R)​-rel-α-phenyl-2-piperidineacetic acid, propyl ester, monohydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(±)-threo-Propylphenidate (hydrochloride)
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